1-(3-Bromobenzyl)-1H-imidazole-2-carboxylic acid
Overview
Description
1-(3-Bromobenzyl)-1H-imidazole-2-carboxylic acid is an organic compound featuring an imidazole ring substituted with a 3-bromobenzyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromobenzyl)-1H-imidazole-2-carboxylic acid can be synthesized through a multi-step process involving the bromination of benzyl imidazole derivatives followed by carboxylation. The bromination typically involves the use of bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The carboxylation step can be achieved using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromobenzyl)-1H-imidazole-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The imidazole ring can participate in redox reactions, altering its electronic properties.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products:
Substitution Products: Derivatives with various functional groups replacing the bromine atom.
Oxidation Products: Oxidized imidazole derivatives.
Coupling Products: Biaryl compounds with extended conjugation.
Scientific Research Applications
1-(3-Bromobenzyl)-1H-imidazole-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Organic Synthesis: The compound is used in the development of new synthetic methodologies and the construction of complex molecular architectures.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its imidazole moiety.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromobenzyl)-1H-imidazole-2-carboxylic acid involves its interaction with biological targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the bromobenzyl group can enhance binding affinity through hydrophobic interactions and π-π stacking.
Comparison with Similar Compounds
- 1-(3-Chlorobenzyl)-1H-imidazole-2-carboxylic acid
- 1-(3-Fluorobenzyl)-1H-imidazole-2-carboxylic acid
- 1-(3-Methylbenzyl)-1H-imidazole-2-carboxylic acid
Comparison: 1-(3-Bromobenzyl)-1H-imidazole-2-carboxylic acid is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it more reactive in substitution reactions compared to its chloro and fluoro analogs. The bromine atom also enhances the compound’s ability to participate in coupling reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
1-[(3-bromophenyl)methyl]imidazole-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c12-9-3-1-2-8(6-9)7-14-5-4-13-10(14)11(15)16/h1-6H,7H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMOXESJEBOORU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CN2C=CN=C2C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301193677 | |
Record name | 1H-Imidazole-2-carboxylic acid, 1-[(3-bromophenyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301193677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1439898-28-8 | |
Record name | 1H-Imidazole-2-carboxylic acid, 1-[(3-bromophenyl)methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1439898-28-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Imidazole-2-carboxylic acid, 1-[(3-bromophenyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301193677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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